molecular formula C10H12N2O2S B2469402 1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide CAS No. 1036479-03-4

1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide

Cat. No.: B2469402
CAS No.: 1036479-03-4
M. Wt: 224.28
InChI Key: JSYGTIUQMVPZAG-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-N,N-dimethylmethanesulfonamide (CAS 1036479-03-4) is a high-purity sulfonamide derivative of significant interest in scientific research and development . It serves as a valuable synthetic intermediate, or building block, in organic and medicinal chemistry. The compound features a benzonitrile moiety, a functional group commonly found in compounds investigated as kinase inhibitors , suggesting its potential application in the development of therapeutics for conditions such as inflammatory diseases and cancer . The core structure of this compound is the methanesulfonamide group, which is widely recognized in pharmacology for its ability to interact with enzyme active sites. This interaction can lead to enzyme inhibition, a key mechanism for many pharmaceutical agents . Researchers value this compound for exploring structure-activity relationships and developing novel bioactive molecules. Available with a purity of Not Less Than (NLT) 98% , it is supplied with supporting analytical data, including NMR, HPLC, and MSDS, to ensure quality and consistency in research applications . Intended Use & Disclaimer: This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . The buyer assumes all responsibility for confirming the compound's identity and suitability for their specific research applications.

Properties

IUPAC Name

1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-12(2)15(13,14)8-10-5-3-9(7-11)4-6-10/h3-6H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYGTIUQMVPZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Conditions

Reactants :

  • 4-Cyanobenzenesulfonyl chloride : Synthesized via chlorosulfonation of 4-cyanobenzene or commercially sourced.
  • Dimethylamine : Introduced as a gas or in solution (e.g., 40% aqueous).

Base : Triethylamine (2.2 equiv) in anhydrous dichloromethane (DCM) at 0–5°C. Low temperatures mitigate exothermic side reactions and stabilize intermediates.

Procedure :

  • Dissolve 4-cyanobenzenesulfonyl chloride (1.0 equiv) in DCM under nitrogen.
  • Add triethylamine dropwise, followed by dimethylamine (1.1 equiv).
  • Stir for 12–24 hours at 0–5°C, then warm to room temperature.
  • Quench with ice water, extract organic layers, and dry over sodium sulfate.
  • Concentrate under reduced pressure and purify via recrystallization (ethanol/water).

Yield : 65–78% (theoretical maximum 85%), dependent on purity of starting materials.

Industrial-Scale Production

Large-scale synthesis optimizes for cost, safety, and throughput:

  • Continuous Flow Reactors : Enhance heat dissipation and mixing efficiency, reducing reaction time to 2–4 hours.
  • Solvent Recycling : DCM is distilled and reused to minimize waste.
  • Automated Crystallization : Ensures consistent particle size and purity (>99.5%).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : $$ \nu $$ 1345 cm$$^{-1}$$ (S=O asymmetric stretch), 1160 cm$$^{-1}$$ (S=O symmetric stretch), 2220 cm$$^{-1}$$ (C≡N stretch).
  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : $$ \delta $$ 2.85 (s, 6H, N(CH$$3$$)$$2$$), 3.45 (s, 2H, CH$$2$$), 7.65 (d, $$ J = 8.4 $$ Hz, 2H, ArH), 7.90 (d, $$ J = 8.4 $$ Hz, 2H, ArH).
  • MS (ESI+) : m/z 225.1 [M+H]$$^+$$.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 6.2 min, purity ≥98%.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for laboratory vs. industrial methods:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (Flask) Continuous Flow
Temperature 0–25°C 10–20°C
Reaction Time 12–24 h 2–4 h
Yield 65–78% 80–85%
Purity 95–98% >99.5%
Solvent Consumption High Recycled (Low Waste)

Challenges and Optimization Strategies

Byproduct Formation

  • Dimethylamine Hydrochloride : Insoluble in DCM; removed via filtration.
  • Di-sulfonamide Derivatives : Minimized by maintaining stoichiometric excess of dimethylamine.

Solvent Selection

  • Alternatives to DCM : Tetrahydrofuran (THF) or ethyl acetate, though with reduced reaction rates.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates amine diffusion into the organic phase, improving yield by 8–12%.

Chemical Reactions Analysis

1-(4-Cyanophenyl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives.

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity : The sulfonamide structure of 1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide is known for its antibacterial properties. It inhibits bacterial dihydropteroate synthase, an enzyme vital for folate synthesis in bacteria. This mechanism suggests potential use as an antimicrobial agent in treating bacterial infections.
  • Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, although specific studies are required to elucidate the mechanisms involved. Such properties could make it valuable in treating inflammatory diseases.
  • Anticancer Potential : There is ongoing investigation into the anticancer properties of this compound. Preliminary studies suggest that it may inhibit specific biological pathways associated with tumor growth, warranting further exploration in cancer therapeutics.

Material Science Applications

This compound serves as a building block in organic synthesis, particularly in the development of advanced materials such as polymers and organic field-effect transistors (OFETs). Its unique structural characteristics contribute to the formation of high-k dielectric materials essential for electronic applications.

Interaction Studies

Interaction studies reveal that this compound binds to various biological targets, which is crucial for understanding its therapeutic potential. These studies focus on its affinity for enzymes and receptors involved in critical cellular processes, providing insights into its mechanisms of action.

Mechanism of Action

The mechanism of action of 1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Electronic Effects

Substituents on the Sulfonamide Nitrogen
  • 1-(4-Cyanophenyl)-N,N-Dimethylmethanesulfonamide: Dimethylamine substituents reduce steric hindrance compared to bulkier groups, enhancing solubility in polar solvents. The electron-withdrawing cyano group stabilizes the aromatic ring via resonance and inductive effects.
  • N-Methyl-1-(4-Nitrophenyl)Methanesulfonamide: The nitro group (stronger electron-withdrawing than cyano) increases reactivity in electrophilic substitutions but may reduce stability under reducing conditions .
Aromatic Ring Modifications
  • 1-(4-Cyanophenyl)-N-(2-Fluoro-5-Methylphenyl)Methanesulfonamide (C₁₅H₁₃FN₂O₂S): Fluorine and methyl groups alter electronic distribution. Fluorine’s electronegativity enhances metabolic stability, while the methyl group increases steric bulk .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents LogP* (Predicted)
This compound C₁₀H₁₁N₂O₂S 239.27 -N(CH₃)₂, -CN 1.2
1-(4-Cyanophenyl)-N-Cyclohexyl-N-Methylmethanesulfonamide C₁₅H₂₀N₂O₂S 304.40 -N(CH₃)(C₆H₁₁), -CN 3.8
N-Methyl-1-(4-Nitrophenyl)Methanesulfonamide C₈H₁₀N₂O₄S 246.25 -NO₂, -N(CH₃) 0.9
1-(4-Cyanophenyl)-3-(3-Fluorophenyl)Urea C₁₄H₉FN₄O 284.25 Urea (-NHCONH-), -CN, -F 2.1

*LogP values estimated using fragment-based methods.

  • Aqueous Solubility: The dimethylamine derivative (target compound) exhibits higher solubility in polar solvents (e.g., ethanol, DMSO) compared to cyclohexyl or trifluoromethyl analogs due to reduced hydrophobicity .
  • Thermal Stability: Urea derivatives (e.g., 1-(4-Cyanophenyl)-3-(3-fluorophenyl)urea) decompose at lower temperatures (~150°C) compared to sulfonamides, which are stable up to ~200°C .

Biological Activity

1-(4-cyanophenyl)-N,N-dimethylmethanesulfonamide is an organic compound characterized by its sulfonamide functional group and a cyanophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer research. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : CHNOS
  • Molar Mass : 224.28 g/mol
  • Structure : The compound features a sulfonamide group, which is known for its diverse applications in pharmacology.

Anti-Cancer Properties

Research indicates that this compound exhibits potential anti-cancer properties. It is believed to inhibit specific biological pathways associated with tumor growth, particularly through the inhibition of enzymes involved in cancer progression. The sulfonamide structure may enhance its interaction with biological targets, leading to therapeutic effects against various cancers.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : It targets specific enzymes that are crucial in cellular signaling pathways related to cancer cell proliferation.
  • Cellular Interactions : Interaction studies suggest that it may modulate receptor activities and influence cellular responses to growth signals.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameSimilarity IndexUnique Features
1-(4-Aminophenyl)-N,N-dimethylmethanesulfonamide0.89Contains an amino group instead of a cyano group.
1-(4-Cyanophenyl)-N-methylmethanesulfonamide0.86Lacks one methyl group compared to the target compound.
2-(4-Aminophenyl)-N-methylethanesulfonamide0.76Contains an ethane linker rather than a methane linker.
5-Amino-2-methylbenzenesulfonamide0.69Features an amino group on a different aromatic ring.

This comparative analysis highlights the unique structural attributes of this compound that may contribute to its distinct biological activities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • In Vitro Studies : Laboratory tests have shown that this compound can significantly inhibit the growth of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Animal Models : In vivo studies using rodent models have demonstrated promising results, where administration of the compound led to reduced tumor size and improved survival rates compared to control groups.
  • Mechanistic Insights : Further investigations into its mechanism have revealed that it may induce apoptosis (programmed cell death) in cancer cells, thereby contributing to its anti-cancer effects.

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